2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-chloro-1-methylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c1-10-6(7)5(2-3-8)4-9-10/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXOTBDWPEMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
The pyrazole core is frequently constructed via cyclocondensation of hydrazines with β-diketones or β-ketonitriles. For example, 1-methyl-1H-pyrazole-4-carbaldehyde intermediates can undergo Claisen-Schmidt condensation with acetonitrile derivatives under basic conditions. A representative protocol involves:
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Reactants : 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde and cyanoacetamide.
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Conditions : KOH (20 mol%) in ethanol at 80°C for 6–8 hours.
This method is limited by side reactions, such as over-condensation, requiring careful stoichiometric control.
Vilsmeier-Haack Formylation-Cyclization
A two-step process involving formylation followed by cyanation is documented in patent CN103923012A:
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Formylation : Treat 1-methyl-1H-pyrazol-5(4H)-one with POCl₃/DMF to yield 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde.
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Cyanation : React the aldehyde with TosMIC (tosylmethyl isocyanide) in DME/MeOH using potassium tert-butoxide at −50°C to 80°C.
This route benefits from high regioselectivity but requires low-temperature conditions and toxic reagents.
Chlorination Strategies
Direct Chlorination of Pyrazole Intermediates
Chlorination at the 5-position is achieved using thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) . A patented method (CN103923012A) outlines:
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Substrate : 1-methyl-1H-pyrazol-3-yl acetonitrile.
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Reagents : SOCl₂ (3 eq), catalytic DMF in CH₂Cl₂.
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Conditions : Reflux for 8–12 hours.
Excess SOCl₂ ensures complete conversion, but post-reaction neutralization with NaHCO₃ is critical to avoid decomposition.
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling enables late-stage introduction of chloro groups. In EP3280710B1, a boronic ester derivative of pyrazole is coupled with 4-bromo-2-chlorobenzonitrile:
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Catalyst : Pd(OAc)₂ (0.6–0.8 mol%) with PPh₃.
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Base : K₂CO₃ in acetonitrile/water (1:1).
This method minimizes palladium residues (<10 ppm) and is scalable for industrial production.
Functional Group Modifications
Cyanation of Halogenated Pyrazoles
A nitrile group is introduced via nucleophilic substitution of a halogen atom. For example:
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Substrate : 4-bromo-5-chloro-1-methyl-1H-pyrazole.
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Reagent : CuCN in DMF at 120°C for 24 hours.
Copper-mediated cyanation is cost-effective but suffers from moderate yields due to byproduct formation.
Reductive Amination Followed by Oxidation
An alternative pathway involves:
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Reductive amination : 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde with ammonium acetate and NaBH₃CN.
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Oxidation : Treat the resulting amine with MnO₂ in CH₃CN to yield the nitrile.
This method is less common due to multiple steps and lower efficiency.
Optimization and Industrial Scalability
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile, as promising candidates in cancer therapy. For instance, compounds derived from pyrazole structures have shown potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable example is the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that exhibited remarkable CDK2 inhibitory activity, with some derivatives demonstrating sub-micromolar antiproliferative effects against various cancer cell lines .
Mechanistic Insights
The mechanism of action for these compounds often involves the modulation of key signaling pathways associated with cancer proliferation. For example, compounds similar to this compound have been observed to induce apoptosis and cell cycle arrest in ovarian cancer cells by targeting specific phosphorylation sites on retinoblastoma proteins . This highlights the compound's potential as a selective therapeutic agent.
Herbicidal Properties
The pyrazole moiety is known for its herbicidal properties, making derivatives like this compound valuable in agricultural chemistry. Research indicates that compounds containing pyrazole can effectively inhibit the growth of certain weed species, thereby improving crop yield and management .
Development of Selective Herbicides
The design of selective herbicides based on pyrazole structures aims to minimize damage to crops while effectively controlling weed populations. The synthesis and evaluation of such compounds are ongoing, with promising results suggesting their utility in sustainable agriculture practices.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial step often includes a cyclocondensation reaction followed by subsequent functionalization to introduce the acetonitrile group .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly employed to validate the chemical identity of this compound .
Case Studies and Data Tables
The following table summarizes key findings from recent studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and physicochemical differences between 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile and its analogs:
Key Observations:
Substituent Position Effects: The chlorine position significantly impacts electronic properties. In 2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile (CAS 32089-46-6), the chlorine at position 4 and nitrile at position 1 create a distinct dipole compared to the target compound’s chlorine at position 5 and nitrile at position 4 .
Functional Group Influence :
- The carboxylic acid group in 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 35852-81-4) increases polarity and hydrogen-bonding capacity, making it more water-soluble than nitrile-containing analogs .
- Nitrile groups (as in the target compound and CAS 754159-15-4) contribute to lipophilicity (logP ~0.5–1.0), favoring membrane permeability in drug design .
Electronic and Reactivity Comparisons
- The chlorine in the target compound may similarly stabilize charge distribution, affecting reactivity in substitution or cycloaddition reactions .
- Synthetic Pathways : The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) involves alkylation of pyrazole precursors, followed by nitrile introduction via cyanation. For the target compound, chlorination at position 5 would require regioselective halogenation, likely using N-chlorosuccinimide (NCS) under controlled conditions .
Biological Activity
2-(5-Chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile, identified by its CAS number 1935147-91-3, is a pyrazole derivative with potential biological activities that warrant comprehensive investigation. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chloro group and a nitrile functional group, which are known to influence its biological activity. The molecular formula is C7H7ClN2, and its molecular weight is approximately 158.6 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Other Pyrazole Derivatives | 0.0039 - 0.025 | Various Gram-positive and Gram-negative bacteria |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, similar to other studied derivatives .
Anti-inflammatory Activity
In addition to its antimicrobial properties, pyrazole derivatives are recognized for their anti-inflammatory effects. For instance, studies have shown that certain pyrazole compounds can significantly reduce inflammation in animal models.
Case Study: Anti-inflammatory Effects
A study involving various pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited notable anti-inflammatory activity in carrageenan-induced paw edema models. The results indicated a percentage inhibition comparable to standard anti-inflammatory drugs such as diclofenac .
The biological activities of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and microbial growth. The exact mechanisms remain under investigation but are believed to involve modulation of cyclooxygenase (COX) enzymes and disruption of bacterial cell wall synthesis.
Pharmacological Profile
The pharmacological profile of this compound suggests it may serve as a lead compound for further development in treating infections and inflammatory diseases. Its selectivity and potency against target organisms indicate potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives can react with chloroacetonitrile in the presence of a base like triethylamine. Solvents such as dichloromethane or acetonitrile are used under reflux conditions. Reaction progress is monitored via TLC or HPLC, and purification involves column chromatography or recrystallization .
Q. How is the compound characterized using spectroscopic and computational methods?
- Methodology :
- NMR/IR Spectroscopy : Proton and carbon NMR confirm the pyrazole ring and acetonitrile moiety. IR identifies nitrile (C≡N) stretching (~2250 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₇H₆ClN₃).
- Computational Tools : Predicted properties (e.g., PSA = 80.52, pKa = 0.21) are calculated using software like MarvinSketch or ChemAxon, aiding in solubility and reactivity assessments .
Q. What safety precautions are critical during handling?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to potential toxicity. Store in airtight containers at 2–8°C. Emergency protocols include immediate rinsing for spills and consultation of SDS for disposal guidelines .
Advanced Research Questions
Q. How can crystallographic techniques resolve structural ambiguities in pyrazole-acetonitrile derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For example, studies on similar compounds (e.g., 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl] derivatives) use data collected at 193 K, achieving R-factors <0.05. Twinning or high-resolution data may require SHELXD for structure solution .
Q. How to address discrepancies between predicted and experimental physicochemical properties?
- Methodology :
- Boiling Point : Predicted values (e.g., 525.2±60.0°C) may diverge from experimental data due to impurities. Validate via differential scanning calorimetry (DSC) or distillation under reduced pressure.
- pKa Adjustments : Experimental titration (e.g., pH-metric titration in acetonitrile/water) refines computational predictions (pKa = 0.21±0.10) .
Q. What strategies optimize the compound’s reactivity for medicinal chemistry applications?
- Methodology :
- Derivatization : Introduce substituents at the pyrazole ring (e.g., halogenation, alkylation) to modulate bioactivity.
- Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-limiting steps. For example, phosphorous oxychloride-mediated cyclization at 120°C enhances yields of oxadiazole derivatives .
Q. How can computational modeling predict the compound’s environmental or biological interactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
